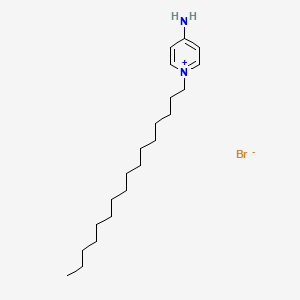

4-Amino-1-hexadecylpyridin-1-ium bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13554-67-1 |

|---|---|

Molecular Formula |

C21H39BrN2 |

Molecular Weight |

399.5 |

IUPAC Name |

1-hexadecylpyridin-1-ium-4-amine;bromide |

InChI |

InChI=1S/C21H38N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-19-16-21(22)17-20-23;/h16-17,19-20,22H,2-15,18H2,1H3;1H |

InChI Key |

KGNJIPUPCMDWTM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)N.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 Amino 1 Hexadecylpyridin 1 Ium Bromide

General Synthesis Strategies for Pyridinium (B92312) Quaternization Reactions

The formation of pyridinium salts is typically achieved through the quaternization of a pyridine (B92270) derivative. jst.go.jp This process involves the alkylation of the nitrogen atom within the pyridine ring, transforming the tertiary amine into a quaternary ammonium (B1175870) salt. researchgate.net

The most common method for synthesizing N-alkylpyridinium cations is the direct quaternization of the pyridine ring. wikipedia.org This reaction, a variation of the Menshutkin reaction, involves treating a pyridine derivative with an alkylating agent, typically an alkyl halide. researchgate.net The nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction, which results in the formation of a charged pyridinium salt from neutral reactants. researchgate.net

A universal method for preparing monoquaternary pyridinium salts involves mixing the pyridine derivative with a slight excess of a 1-bromoalkane in a solvent like dry ethanol (B145695) and refluxing the mixture for an extended period, such as 40 hours. nih.gov After the reaction, the solvent is evaporated, and the crude product can be purified by crystallization. nih.gov The efficiency of this reaction can be influenced by the reaction conditions. Alternative methods to conventional heating include microwave irradiation and ultrasound assistance, with microwave heating often leading to significantly higher yields and shorter reaction times. researchgate.netresearchgate.net For instance, syntheses that take a day with conventional methods can be completed in 10-20 minutes using microwave dielectric heating. researchgate.net

The choice of solvent can also play a role. While solvents like ethanol, acetone, anhydrous dimethylformamide, and acetonitrile (B52724) are commonly used, research into more environmentally friendly "green" solvents, such as eutectic solvents (e.g., choline (B1196258) chloride with urea), is ongoing. researchgate.net

The synthesis of 4-Amino-1-hexadecylpyridin-1-ium bromide specifically involves the quaternization of 4-aminopyridine (B3432731) with a 16-carbon alkyl halide, 1-bromohexadecane (B154569) (also known as cetyl bromide). A general procedure for synthesizing 4-amino-1-alkyl pyridinium bromides has been described where 4-aminopyridine is reacted with the corresponding alkyl bromide. researchgate.netresearchgate.net For a similar compound, 4-amino-decylpyridinium bromide, the reaction was carried out at a 1:1.2 molar ratio of 4-aminopyridine to decyl bromide at 200°C for 10 minutes, achieving a yield of 74.6%. researchgate.net This direct, high-temperature approach can be adapted for the synthesis using 1-bromohexadecane.

A key challenge in the synthesis of amino-substituted pyridinium salts is the potential for the alkylating agent to react with the exocyclic amino group in addition to the pyridine ring nitrogen. To achieve selective N-alkylation of the pyridine ring, a strategy involving the use of a proton as a protecting group for the amino functionality can be employed. researchgate.net By protonating the more basic amino group, it is rendered non-nucleophilic, directing the alkylating agent to attack the intended pyridine nitrogen. researchgate.net Following the quaternization of the ring, the protecting proton can be removed from the amino group. researchgate.net

Functionalization Approaches for Tailored Properties

The properties of this compound can be fine-tuned for specific applications by modifying its chemical structure. These modifications can involve altering the length of the alkyl chain, functionalizing the pyridine ring, or exchanging the bromide counterion.

The length of the N-alkyl chain is a critical determinant of the physicochemical properties of pyridinium salts. researchgate.netresearchgate.net Generally, for N-alkylpyridinium salts, properties like density, viscosity, and surface tension tend to decrease as the temperature increases. researchgate.netcip.com.cn

Systematic studies on pyridinium salts with varying alkyl chain lengths (from C8 to C20) have revealed distinct trends. nih.gov For example, the synthesis of salts with longer alkyl chains (C12–C20) was found to be easier and resulted in higher yields compared to those with shorter chains (C8–C10). nih.gov Specifically, the synthesis of the C16 analogue (cetylpyridinium bromide) from pyridine and 1-bromohexadecane achieved a near-quantitative yield of 99%. nih.gov

The table below, based on data from the synthesis of N-alkylpyridinium bromides, illustrates the effect of alkyl chain length on reaction yield and melting point. nih.gov

| Side Alkylating Chain (R) | Yield (%) | Melting Point (°C) |

| C8 | 13 | 28–30 |

| C10 | 43 | 30–32 |

| C12 | 82 | 73–75 |

| C14 | 76 | 58–60 |

| C16 | 99 | 63 |

| C18 | 95 | 65–67 |

| C20 | 79 | 73–75 |

Increasing the alkyl chain length generally increases the hydrophobicity of the molecule. nih.gov This change affects properties such as aggregation behavior and surface energy. nih.gov

Further functionalization of the pyridine ring itself offers another avenue for tailoring the compound's properties. While the primary focus is often on the N-alkyl substituent, modifications to the aromatic ring can impart new functionalities. Recent advances have utilized N-functionalized pyridinium salts as precursors for site-selective C–H functionalization of the pyridine ring under mild, visible-light-mediated conditions. acs.org By first installing a suitable activating group on the nitrogen (other than the long alkyl chain), the reactivity and selectivity of the C-H bonds at positions C2, C3, and C4 of the pyridine scaffold can be controlled for subsequent reactions. acs.org

Additionally, the presence and nature of substituents on the pyridine ring can influence the initial quaternization reaction itself. osti.govnih.gov For instance, steric hindrance from a substituent near the nitrogen atom can significantly lower the yield of the quaternization reaction. nih.gov In the context of this compound, the 4-amino group is an electron-donating group, which influences the nucleophilicity of the pyridine nitrogen.

The bromide anion in this compound is a consequence of using 1-bromohexadecane as the alkylating agent. However, this counterion can be readily exchanged for other anions, which can significantly alter the salt's properties, such as its solubility, melting point, and stability. researchgate.netmdpi.com The properties of the resulting salt are known to be dependent on the type of counterion employed. researchgate.net

A common method for anion exchange is salt metathesis. This can be achieved by dissolving the pyridinium bromide salt in a solvent like methanol (B129727) and adding a salt of the desired new anion, such as ammonium hexafluorophosphate (B91526) (NH₄PF₆) or a tetrafluoroborate (B81430) salt. researchgate.netmdpi.com This leads to the precipitation of the less soluble inorganic bromide salt and leaves the new pyridinium salt in solution.

Another strategy involves a deprotonation-protonation sequence. This method is particularly applicable to N-aminopyridinium salts, where the salt can be deprotonated with a base like potassium carbonate (K₂CO₃) to form a neutral pyridinium ylide intermediate. nih.gov This intermediate can then be re-protonated with a different acid (HX) to introduce the new counterion (X⁻). nih.gov The choice of counterion can have a pronounced effect on the resulting salt's chemical and physical behavior, including its crystal lattice interactions and photoluminescent properties. rsc.orgcdnsciencepub.comcdnsciencepub.com

Supramolecular Chemistry and Self Assembly Phenomena of 4 Amino 1 Hexadecylpyridin 1 Ium Bromide

Micellar Self-Assembly and Aggregation Behavior

The amphiphilic nature of 4-amino-1-hexadecylpyridin-1-ium bromide, arising from its hydrophilic aminopyridinium headgroup and its hydrophobic hexadecyl tail, is expected to drive its self-assembly into micelles in aqueous solutions. This process is a spontaneous organization of molecules driven by non-covalent interactions to form stable aggregates bohrium.com. The hydrophobic tails will aggregate to minimize their contact with water, while the hydrophilic headgroups will remain exposed to the aqueous environment.

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to form micelles. For this compound, specific CMC values are not reported in the available literature. However, the CMC of the closely related compound, 1-hexadecylpyridinium bromide (HPB), has been extensively studied. The CMC of HPB is influenced by various factors, including temperature, and the presence of co-solvents or electrolytes lookchem.com. For instance, the CMC of HPB has been determined conductometrically in binary mixtures of water and co-solvents like dimethylsulfoxide (DMSO) and acetonitrile (B52724) lookchem.com. As a general trend for ionic surfactants, the CMC value strongly decreases with an increasing length of the alkyl chain nih.gov. The introduction of an amino group to the pyridinium (B92312) headgroup could potentially alter the CMC. The amino group's ability to engage in hydrogen bonding and its degree of protonation could affect the hydration of the headgroup and the electrostatic repulsions between them, thereby influencing the onset of micellization.

The table below presents CMC values for analogous cationic surfactants to provide a comparative context.

| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference |

| Hexadecylpyridinium Bromide (HPB) | Conductometry | 30 | Not specified | proquest.com |

| Tetradecyltrimethylammonium Bromide (TTAB) | Conductometry | Not specified | Not specified | proquest.com |

| Dodecyltrimethylammonium Bromide (DTAB) | Not specified | 30 | ~15.4 | researchgate.net |

| Dodecyldimethylammonium Bromide (DDAB) | Not specified | 30 | ~0.085 | researchgate.net |

The molecular structure of a surfactant, particularly the size and nature of its hydrophilic headgroup and the length of its hydrophobic tail, plays a crucial role in determining the shape and size of the resulting micelles bohrium.comnih.gov. For single-chain surfactants like this compound, the packing parameter, which relates the volume of the hydrophobic chain to the product of the headgroup area and the chain length, dictates the micellar geometry. Surfactants with bulky hydrophilic groups tend to form spherical or ellipsoidal micelles nih.gov.

The introduction of an amino group in the 4-position of the pyridinium ring of 1-hexadecylpyridinium bromide would increase the size and polarity of the headgroup. This modification is expected to influence the packing of the surfactant molecules in the micelle. A larger headgroup generally leads to a smaller packing parameter, which would favor the formation of spherical micelles over more elongated structures like cylindrical or rod-shaped micelles nih.gov. Furthermore, the amino group's capacity for hydrogen bonding could lead to specific intermolecular interactions at the micellar surface, potentially affecting the micellar architecture and stability. Studies on other cationic surfactants have shown that the nature of the headgroup significantly impacts micellar properties niscpr.res.inpsu.edu.

Formation of Higher-Order Supramolecular Structures

Beyond simple micelles, surfactants can form a variety of more complex, higher-order supramolecular structures such as vesicles, and other nanostructures. The formation of these structures is highly dependent on the surfactant's molecular structure, concentration, and the presence of other components or external stimuli.

Vesicles are spherical or ellipsoidal structures composed of one or more lipid bilayers enclosing an aqueous core. The formation of vesicles from single-chain surfactants is less common than from double-chain surfactants but can be induced under specific conditions, such as in mixtures with other surfactants or additives nih.gov. Spontaneous vesicle formation has been observed in aqueous solutions of mixed cationic and anionic surfactants acs.org. For instance, dicationic pyridinium-based surfactants have been shown to form vesicles and micelles bohrium.com. While there is no direct evidence of this compound forming vesicles on its own, its potential to do so, particularly in the presence of co-surfactants or other additives, cannot be ruled out. The formation of such structures is governed by the principles of molecular packing, where a packing parameter between 0.5 and 1.0 typically favors the formation of vesicles or flexible bilayers nih.gov.

The self-assembly of surfactants can be finely tuned by external stimuli such as temperature, pH, and light, or by the addition of co-components like polymers, salts, or other amphiphiles. The amino group on the pyridinium headgroup of this compound makes it a pH-responsive system. Changes in pH would alter the degree of protonation of the amino group, thereby modifying the headgroup's charge and hydration, which in turn would affect the self-assembly process.

Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties that make them attractive for various applications, including bioimaging nih.govnih.gov. The interaction of surfactants with QDs is a critical aspect of their use in aqueous environments, as surfactants can act as capping agents to stabilize the QDs and facilitate their dispersion researchgate.net. Cationic surfactants, in particular, can interact with the surface of QDs through electrostatic interactions, especially if the QD surface is negatively charged nih.gov.

Self-Assembly Induced by External Stimuli or Co-components

Co-assembly with Amino Acids and Peptidomimetics

The self-assembly of amphiphilic molecules can be significantly influenced by the presence of other molecules, leading to the formation of co-assembled structures with unique properties. The cationic head group and the long hydrophobic tail of this compound make it a prime candidate for electrostatic and hydrophobic interactions with amino acids and peptidomimetics.

The self-assembly of amino acid-derived ionic liquid crystals has been shown to result in various aggregate morphologies, such as lamellar or micellar-like structures. rsc.org This behavior is largely governed by the nature of the amino acid and the hydrophobic chains attached. rsc.org Similarly, amphiphilic amino acid derivatives can self-assemble into diverse nanostructures driven by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. nih.govrsc.org The co-assembly of this compound with amino acids would likely be driven by electrostatic interactions between the positively charged pyridinium head group and the carboxylate groups of the amino acids, as well as hydrophobic interactions between the hexadecyl chain and nonpolar amino acid side chains.

Peptidomimetics, which are designed to mimic the structure and function of peptides, can also engage in co-assembly processes. Studies on the co-assembly of oppositely charged amphiphilic β-sheet peptides have demonstrated that electrostatic interactions play a crucial role in driving the formation of well-ordered nanostructures. nih.gov This principle can be extended to the co-assembly of this compound with negatively charged peptidomimetics. The resulting structures would likely exhibit morphologies dependent on the specific chemical structures of the interacting species and the experimental conditions. Dynamic combinatorial chemistry has also been employed to generate libraries of peptides and peptidomimetics capable of self-assembly, highlighting the versatility of these building blocks in creating complex supramolecular systems. researchgate.net

Table 1: Predicted Interactions in the Co-assembly of this compound with Amino Acids and Peptidomimetics

| Interacting Moiety of this compound | Interacting Moiety of Amino Acid/Peptidomimetic | Primary Driving Force | Potential Resulting Structure |

| Cationic Pyridinium Head Group | Anionic Carboxylate Group | Electrostatic Attraction | Ion-paired aggregates, vesicles |

| Hexadecyl Hydrophobic Tail | Nonpolar Side Chains (e.g., Leucine, Isoleucine) | Hydrophobic Interactions | Micelles, bilayers |

| Aromatic Pyridinium Ring | Aromatic Side Chains (e.g., Phenylalanine, Tryptophan) | π-π Stacking | Ordered stacks within aggregates |

| Amino Group (on pyridinium) | Carbonyl/Carboxylate Groups | Hydrogen Bonding | Stabilized co-assembled structures |

Inclusion Complexation with Macrocyclic Hosts (e.g., Cyclodextrins, Pillar[n]arenes)

The formation of inclusion complexes, where a "guest" molecule is encapsulated within the cavity of a "host" molecule, is a fundamental concept in supramolecular chemistry. The long alkyl chain of this compound makes it a suitable guest for various macrocyclic hosts.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for nonpolar guest molecules in aqueous solutions. nih.gov The hydrophobic hexadecyl chain of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, while the polar 4-aminopyridinium (B8673708) head group remains in the aqueous phase. This complexation can alter the physicochemical properties of the guest molecule, such as its solubility and stability. nih.goveijppr.com The stoichiometry of such inclusion complexes is typically 1:1, as has been observed for similar guest molecules. mdpi.com

Pillar[n]arenes: These are a class of macrocyclic hosts with a pillar-shaped architecture and an electron-rich cavity. rsc.org Pillar mdpi.comarenes, in particular, have shown a strong affinity for neutral and cationic guests in organic media. rsc.org The hexadecyl chain of this compound could thread through the cavity of a pillar[n]arene to form a nih.govrotaxane-like structure. The stability of such a complex would be influenced by C-H···π interactions between the alkyl chain and the aromatic walls of the pillararene. The binding affinity can be tuned by modifying the pillar[n]arene structure. mdpi.com

Table 2: Predicted Characteristics of Inclusion Complexes with this compound

| Host Molecule | Guest Moiety | Primary Interaction | Expected Stoichiometry |

| β-Cyclodextrin | Hexadecyl Chain | Hydrophobic Interaction | 1:1 |

| Pillar mdpi.comarene | Hexadecyl Chain | C-H···π Interactions | 1:1 |

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The structural features of this compound, namely the cationic and aromatic pyridinium head group with an amino functionality and the long alkyl tail, allow for diverse molecular recognition capabilities.

The pyridinium moiety can participate in several types of non-covalent interactions. The positive charge facilitates strong electrostatic interactions with anionic species. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. Furthermore, the amino group can act as a hydrogen bond donor, enabling specific recognition of molecules with hydrogen bond accepting sites. nih.gov The self-assembly of pyridinium salts with a free amino group has been shown to form artificial membranes, indicating their capacity for organized supramolecular structures. researchgate.net

In the context of host-guest chemistry, this compound can act as a guest for larger macrocyclic hosts, as discussed in the previous section. Conversely, aggregates of this amphiphile, such as micelles or bilayers, can serve as hosts for smaller guest molecules. The hydrophobic core of these aggregates can encapsulate nonpolar molecules, while the charged and functionalized interface can bind to specific guest molecules through electrostatic and hydrogen bonding interactions. The ability of related amphiphilic pyridinium compounds to interact with and inhibit enzymes highlights their potential for specific molecular recognition of biological targets. nih.gov

The principles of host-guest chemistry with pillar[n]arenes suggest that the binding of guests is highly dependent on the size, shape, and electronic properties of both the host and the guest. researchgate.netresearchgate.net The functional amino group on the pyridinium ring of the title compound could provide an additional site for interaction, potentially leading to enhanced binding affinity and selectivity for specific host molecules.

Table 3: Potential Molecular Recognition Interactions of this compound

| Molecular Feature | Potential Interacting Partner | Type of Interaction |

| Cationic Pyridinium Nitrogen | Anionic species (e.g., carboxylates, phosphates) | Ion-pairing |

| Aromatic Pyridinium Ring | Aromatic molecules (e.g., aromatic amino acids) | π-π Stacking |

| Amino Group | Hydrogen bond acceptors (e.g., carbonyls) | Hydrogen Bonding |

| Hexadecyl Chain | Hydrophobic molecules/cavities | Hydrophobic Effect |

Mechanism of Action Studies in Biological Contexts Non Clinical

Interaction with Cellular Membranes: Elucidation of Mechanisms

The primary mode of action for 4-Amino-1-hexadecylpyridin-1-ium bromide, like many cationic amphiphilic antimicrobials, is believed to be its interaction with and disruption of microbial cellular membranes. This interaction is governed by a combination of electrostatic and hydrophobic forces.

While direct studies on this compound are limited, the mechanism can be inferred from the behavior of similar quaternary ammonium (B1175870) and pyridinium (B92312) compounds. These molecules are known to adsorb onto the cell membrane, leading to changes in cell organization. The process generally involves the insertion of the hydrophobic alkyl chain into the lipid bilayer, which disrupts the membrane's structural integrity. This disruption can lead to the formation of pores or a general loss of membrane cohesion, resulting in the leakage of essential intracellular components, such as ions and metabolites, and ultimately leading to cell death.

The biological activity of this compound is intrinsically linked to its amphiphilic nature. The molecule consists of a positively charged pyridinium head group and a long, hydrophobic hexadecyl tail.

Cationic Charge : The positively charged nitrogen in the pyridinium ring is crucial for the initial interaction with the typically negatively charged surfaces of microbial cell membranes. This electrostatic attraction facilitates the accumulation of the compound at the membrane surface.

Hydrophobicity : The 16-carbon alkyl (hexadecyl) chain provides the necessary hydrophobicity for the molecule to partition into the nonpolar interior of the lipid bilayer. This insertion is a key step in the disruption of the membrane structure. The balance between the cationic charge and the hydrophobicity is critical for potent antimicrobial activity.

Structure-Activity Relationship (SAR) Analysis in Antimicrobial Efficacy

The antimicrobial potency of this compound is highly dependent on its chemical structure. SAR studies on this class of compounds have provided insights into the optimal features for biological activity.

The length of the N-alkyl chain is a critical determinant of the antimicrobial activity of 1-alkylpyridinium compounds. Research on a series of 4-amino-1-alkyl pyridinium bromides has demonstrated that the biological activity is significantly influenced by the number of carbon atoms in the alkyl chain.

In this series, this compound, with its 16-carbon chain, has been shown to exhibit excellent antibacterial activity against both Escherichia coli and Staphylococcus aureus. It also displays good inhibitory action against Candida albicans and C. glabrata. researchgate.net Generally, for this class of compounds, the antimicrobial potency increases with the lengthening of the alkyl chain up to a certain point, often around 12 to 16 carbons. Chains that are too short may not provide sufficient hydrophobicity to effectively disrupt the cell membrane, while chains that are excessively long might lead to decreased solubility or hinder the molecule's ability to traverse the cell wall.

Below is an interactive table summarizing the antimicrobial activity of a selection of 4-amino-1-alkyl pyridinium bromides, highlighting the significance of the alkyl chain length.

| Compound | Alkyl Chain Length | Target Organism | Activity Level |

| 4-Amino-1-decylpyridinium bromide | 10 | E. coli | Good (at high concentrations) |

| 4-Amino-1-dodecylpyridinium chloride | 12 | E. coli, S. aureus | Antimicrobial activity noted |

| 4-Amino-1-hexadecylpyridinium bromide | 16 | E. coli, S. aureus, C. albicans, C. glabrata | Excellent |

This table is a representation of findings from various studies and is intended for illustrative purposes.

Studies on Antimicrobial Resistance Mechanisms (Non-Clinical)

There is a lack of specific non-clinical studies investigating the mechanisms of microbial resistance to this compound. However, general mechanisms of resistance to cationic antimicrobials can be considered. Microbes may develop resistance through:

Modification of the cell surface : Alterations in the cell membrane composition that reduce the net negative charge can weaken the initial electrostatic attraction of the cationic compound.

Efflux pumps : Bacteria can employ membrane proteins that actively transport antimicrobial agents out of the cell, preventing them from reaching their target at a sufficient concentration. The resistance of some MRSA strains to certain pyridinium compounds has been linked to efflux pumps.

Biofilm formation : The growth of bacteria in biofilms can provide a physical barrier that limits the penetration of antimicrobial agents.

Further research is required to determine if these mechanisms are relevant for the development of resistance to this compound.

No Information Available on the Biological Activity of this compound

Following a comprehensive search of available scientific literature, no research findings or data could be located regarding the mechanism of action, specifically in relation to efflux pump regulation and microbial adaptation, for the chemical compound this compound.

Consequently, the requested article, which was to be structured around detailed research findings on these specific topics, cannot be generated. The foundational scientific information required to populate the specified sections on "Efflux Pump Regulation Studies" and "Adaption Mechanisms of Microorganisms" for this compound does not appear to be present in the public domain.

No data tables or detailed research findings could be provided as no studies on this compound's biological mechanism of action were identified.

Research Applications in Materials Science and Engineering

Corrosion Inhibition Studies

Quaternary ammonium (B1175870) salts, particularly those with long alkyl chains and aromatic rings like pyridinium (B92312), are recognized as effective corrosion inhibitors for various metals and alloys, especially for steel in acidic environments. researchgate.netnih.govekb.eg The efficacy of these compounds stems from their ability to adsorb onto the metal surface, creating a barrier that isolates the material from corrosive agents. nih.govohio.edu

The primary step in corrosion inhibition by compounds like 4-Amino-1-hexadecylpyridin-1-ium bromide is their adsorption onto the metal surface. This process is complex and can involve different modes of interaction. In acidic solutions, the metal surface is typically positively charged, which would repel the pyridinium cation. However, anions from the acid (like Cl⁻ or SO₄²⁻) first adsorb onto the metal, creating a negatively charged surface that facilitates the electrostatic attraction and adsorption of the cationic inhibitor—a process known as physisorption. mdpi.com

The adsorption process for pyridinium-based inhibitors often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. mdpi.comekb.egui.ac.id The strength of this adsorption is indicated by the adsorption equilibrium constant (Kads). Higher Kads values suggest a strong interaction between the inhibitor and the metal. mdpi.com

Furthermore, the presence of heteroatoms like nitrogen in the amino group and the pyridinium ring, along with the π-electrons of the aromatic ring, allows for chemical adsorption (chemisorption). This involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. mdpi.combohrium.com The standard free energy of adsorption (ΔG°ads) values for similar pyridinium inhibitors often indicate a mixed mechanism involving both physisorption and chemisorption. mdpi.comui.ac.id

The adsorption of this compound molecules onto a metal surface leads to the formation of a thin, protective film. researchgate.netohio.edu This film acts as a physical barrier, blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur. nih.govmdpi.com The long hexadecyl chains of the adsorbed molecules orient themselves away from the surface, creating a dense, hydrophobic layer that repels water and other corrosive species from the environment. ohio.edu

Studies on analogous quaternary ammonium compounds have shown that at a critical concentration, a uniform and compact protective film forms, which significantly reduces the corrosion rate by mitigating the formation of corrosion intermediates like iron chlorides or hydroxides. nih.govohio.edu Surface analysis techniques such as Scanning Electron Microscopy (SEM) on related inhibitors have visually confirmed the formation of a smoother, protected surface in the presence of the inhibitor compared to the pitted, corroded surface of unprotected metal. ekb.egmdpi.comacs.org

The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular structure. nih.govmatilda.scienceresearchgate.net For this compound, several structural features contribute to its potential as a high-performance inhibitor:

The Quaternary Pyridinium Head: The positively charged nitrogen atom in the pyridinium ring is a key anchoring point for adsorption onto a negatively charged metal surface (via pre-adsorbed anions). researchgate.netmdpi.com

The Amino Group (-NH₂): Positioned at the 4-position of the pyridine (B92270) ring, this electron-donating group increases the electron density on the ring. This enhanced electron density strengthens the interaction between the π-system of the ring and the metal's d-orbitals, leading to more stable adsorption and higher inhibition efficiency. nih.gov

The Long Alkyl Chain (Hexadecyl): The C16 hexadecyl chain is a critical feature. A longer alkyl chain generally increases the surface area covered by each molecule and enhances the hydrophobic character of the protective film, providing a more robust barrier against corrosion. nih.gov Studies comparing pyridinium salts with different alkyl chain lengths have shown that inhibition efficiency can be influenced by chain length, although an optimal length may exist. mdpi.com

The Bromide Anion: The counter-ion can also play a role. Bromide ions, being larger and more polarizable than chloride ions, can have a synergistic effect, enhancing the adsorption of the cationic part of the inhibitor. mdpi.com

The combination of these structural elements—a strong anchoring group, an electron-donating substituent, and a long hydrophobic tail—suggests that this compound is well-designed for high corrosion inhibition efficiency.

Table 1: Electrochemical Parameters for Pyridinium-Based Corrosion Inhibitors on Mild Steel This table presents representative data for analogous pyridinium inhibitors to illustrate typical performance.

| Inhibitor | Concentration (mM) | Corrosion Current Density (icorr, µA/cm²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| IPyr-C2H5 | 0.5 | 59.8 | 88.8 | bohrium.com |

| IPyr-C4H9 | 0.5 | 39.2 | 92.3 | bohrium.com |

| Py8 (N-octyl) | 10 | Not specified | 85 | mdpi.com |

| Py12 (N-dodecyl) | 10 | Not specified | 82 | mdpi.com |

Functional Surfaces and Coatings

The reactivity and charged nature of this compound make it a valuable monomer for creating functional polymeric materials and coatings.

Polymeric materials containing quaternary ammonium salts (PQAS) are widely studied for creating surfaces that can kill bacteria on contact. researchgate.net These materials are desirable for applications in healthcare, food packaging, and water treatment to prevent biofilm formation and the spread of infections. The primary mechanism involves the electrostatic attraction between the positively charged polymer surface and the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.

This compound can be used as a monomer to synthesize such antibacterial polymers. nih.gov There are two main synthetic approaches:

Direct Polymerization: If a polymerizable group (like a vinyl or acrylamide (B121943) group) were attached to the molecule, it could be directly polymerized or copolymerized with other monomers to form a polymer with pendant pyridinium salt moieties. researchgate.nettandfonline.com

Post-Polymerization Quaternization: A polymer containing pyridine groups (like poly(4-vinylpyridine)) can be synthesized first. Then, in a subsequent step, the pyridine rings in the polymer are quaternized using an alkyl bromide, such as 1-bromohexadecane (B154569), to introduce the cationic charge and the long alkyl chain. nih.gov

The antibacterial activity of such polymers is influenced by the charge density and the length of the alkyl chain. acs.org The long C16 chain of the hexadecyl group is particularly effective at disrupting the lipid bilayer of bacterial membranes, enhancing the biocidal action. tandfonline.com

Covalent Organic Polymers (COPs) and Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials with tunable structures and high surface areas. acs.org Their ordered nature and chemical stability make them excellent candidates for developing highly sensitive and selective chemical sensors. acs.org

Pyridinium-based units can be incorporated into the structure of COPs to create materials with unique electronic and photophysical properties. nih.govresearchgate.net These properties can be exploited for sensing applications, particularly through fluorescence-based detection, which is known for its high sensitivity. acs.org For instance, pyridinium-containing COPs have been developed as fluorescent sensors for various analytes, including nitroaromatic explosives and specific ions. acs.orgrsc.org

The structure of this compound offers features that could be valuable in designing COPs for sensing:

Pyridinium Cation: Introduces electrostatic interaction sites, which can enhance the affinity for specific target molecules (analytes). rsc.org

Amino Group: Can act as a reactive site for polymerization into the COP framework and can also serve as a binding site or a modulator of the polymer's electronic properties. acs.org

π-Conjugated System: The pyridinium ring is part of a larger π-conjugated system within the COP, which is often the source of the material's fluorescent properties. The binding of an analyte can perturb this electronic system, leading to a detectable change in fluorescence (e.g., quenching or enhancement).

By strategically incorporating monomers like this compound, it is possible to design COPs that are highly selective for detecting specific chemical species in various environments. acs.orgacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-bromohexadecane |

| poly(4-vinylpyridine) |

| Iron chloride |

| Iron hydroxide |

| 1-ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium iodide (IPyr-C2H5) |

| 1-butyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium iodide (IPyr-C4H9) |

| N-(n-octyl)-3-methylpyridinium bromide (Py8) |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For cationic surfactants like 4-Amino-1-hexadecylpyridin-1-ium bromide, DFT can predict its geometry, electronic structure, and reactivity.

Electronic Structure and Reactivity Descriptors

DFT studies on related amino-pyridine derivatives provide a framework for understanding the electronic characteristics of this compound. Such calculations typically involve optimizing the molecular geometry to find the most stable conformation and then computing various electronic properties.

Key reactivity descriptors that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the positive charge is expected to be localized on the pyridinium (B92312) ring, particularly the nitrogen atom, making it a potential site for nucleophilic interaction. The amino group, conversely, would be a region of relative negative potential.

Table 1: Representative Quantum Chemical Descriptors for a Pyridinium Derivative (Illustrative)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| ΔE (LUMO-HOMO) | Energy Gap | 4.4 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 12.5 D |

Note: The values in this table are for illustrative purposes based on typical values for similar pyridinium compounds and are not specific experimental or calculated data for this compound.

Adsorption Energy Calculations

The interaction of this compound with surfaces is critical for many of its applications, such as corrosion inhibition. DFT calculations can be employed to determine the adsorption energy of the molecule on a given substrate, for instance, a metal surface. The adsorption energy (Eads) is typically calculated using the following equation:

Eads = Etotal - (Esurface + Emolecule)

Where Etotal is the total energy of the surface with the adsorbed molecule, Esurface is the energy of the clean surface, and Emolecule is the energy of the isolated molecule. A more negative value of Eads indicates a stronger and more spontaneous adsorption process. These calculations can help elucidate the mechanism of interaction, distinguishing between physisorption (weaker, van der Waals forces) and chemisorption (stronger, covalent bonding). For instance, studies on other quaternary ammonium (B1175870) compounds have shown that the polar head group and heteroatoms can play a significant role in the chemical adsorption process.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are not accessible through static quantum chemical calculations.

Simulation of Interfacial Interactions

MD simulations are particularly well-suited for investigating the behavior of surfactants like this compound at interfaces, such as an oil-water or air-water interface. These simulations can model the orientation of the surfactant molecules, with the hydrophilic pyridinium head group interacting with the aqueous phase and the hydrophobic hexadecyl tail extending into the non-polar phase.

By analyzing the trajectories of the molecules over time, researchers can calculate properties such as the interfacial tension, the density profile across the interface, and the orientation of the surfactant molecules. These simulations can reveal how the presence of the surfactant modifies the interfacial properties, leading to phenomena like emulsification and foaming.

Modeling of Self-Assembly Processes

One of the defining characteristics of surfactants is their ability to self-assemble into micelles in solution above a certain concentration, the critical micelle concentration (CMC). MD simulations can be used to model this spontaneous process. Starting from a random distribution of surfactant monomers in a solvent box, the simulation can show their aggregation into spherical or other shaped micelles.

These simulations provide detailed information about the structure and dynamics of the micelles, including their size, shape, aggregation number (the number of monomers per micelle), and the conformation of the surfactant tails within the micelle core. Studies on similar quaternary ammonium surfactants, such as cetyltrimethylammonium bromide (CTAB), have successfully used MD simulations to understand the kinetics and mechanisms of micelle formation.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.

For a class of compounds like pyridinium salts, QSAR models can be developed to predict their activity, for example, as antimicrobial agents. A typical QSAR study involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., from DFT), steric, or hydrophobic in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be applied to a series of 1-alkylpyridinium compounds. nih.gov CoMFA models use steric and electrostatic fields around the molecules to predict their activity. The results of such a study can be visualized as contour maps, indicating regions where steric bulk or positive/negative charge is favorable or unfavorable for activity. nih.gov This information is invaluable for the rational design of new, more potent analogues.

Cheminformatics tools can be used to manage and analyze large datasets of chemical information, including the generation of novel molecular structures with desired properties. For quaternary ammonium compounds, generative models based on deep learning have been developed to explore the chemical space and propose new structures with potential antimicrobial activity.

2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are instrumental in predicting the activity of untested compounds and in understanding which molecular features are crucial for a desired biological effect. mdpi.com

2D-QSAR

Two-dimensional QSAR models utilize descriptors calculated from the 2D representation of a molecule. nih.gov These descriptors can be categorized as electronic, hydrophobic, steric, and topological, among others. For a compound like this compound, a 2D-QSAR study would involve a series of analogues where, for instance, the length of the alkyl chain or the substituents on the pyridine (B92270) ring are varied. The biological activity, such as antimicrobial efficacy (expressed as minimum inhibitory concentration, MIC), would then be correlated with calculated descriptors. researchgate.net A multiple linear regression (MLR) or partial least squares (PLS) analysis is often employed to generate a predictive model. nih.gov

A hypothetical 2D-QSAR equation might look like: log(1/MIC) = β₀ + β₁(logP) + β₂(MR) + β₃(χ) where logP represents hydrophobicity, MR is molar refractivity (a steric parameter), and χ is electronegativity. researchgate.net

Interactive Data Table: Examples of 2D Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity of the molecule |

| Electronic | Dipole Moment (μ) | Polarity and charge distribution |

| Electronic | Electronegativity (χ) | Atom's ability to attract electrons |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability |

| Steric/Topological | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Branching and connectivity of the molecular skeleton |

3D-QSAR

Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D structure of the molecules and their interactions with a biological target. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. mdpi.com

In a 3D-QSAR study of this compound and its analogues, the molecules would first be aligned based on a common structural feature.

CoMFA calculates steric and electrostatic fields around the aligned molecules. The resulting field values are used to build a statistical model, and the output is often visualized as contour maps that show regions where steric bulk or specific electrostatic charges would increase or decrease biological activity. nih.govresearchgate.net For N-alkylpyridinium compounds, CoMFA studies have shown that the steric factor heavily influences antimicrobial activity. nih.gov

CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.commdpi.com This can provide a more nuanced view of the structural requirements for activity. mdpi.com For instance, a CoMSIA model might reveal that in addition to the steric profile of the hexadecyl chain, a hydrogen bond acceptor feature on the pyridine ring is critical for activity. researchgate.net

The statistical robustness of these models is validated using techniques like cross-validation (q²) and non-cross-validated correlation coefficient (r²). mdpi.comnih.gov

Computational Approaches for Drug Design (Non-Clinical)

Beyond predicting the activity of existing compounds, computational methods are pivotal in the non-clinical design of novel drugs based on a lead structure like this compound.

Pharmacophore Modeling

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govrsc.org For a series of active pyridinium compounds, a pharmacophore model could be generated that identifies the essential features, such as a positive ionizable feature (the pyridinium nitrogen), a hydrophobic region (the hexadecyl tail), and a hydrogen bond donor/acceptor (the amino group). nih.govniscpr.res.in This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new and structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. niscpr.res.innih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov If the biological target of this compound is known (e.g., a specific bacterial enzyme), molecular docking can be used to elucidate its binding mode. nih.govmdpi.com

The process involves placing the 3D structure of the compound into the active site of the target protein and calculating a "docking score," which estimates the binding affinity. nih.gov This provides valuable insights into the key interactions, such as hydrogen bonds between the amino group and specific amino acid residues, or hydrophobic interactions between the alkyl chain and a nonpolar pocket in the enzyme. nih.govmdpi.com The results can guide the modification of the compound to improve these interactions and, consequently, its inhibitory activity. nih.gov

Interactive Data Table: Summary of Computational Drug Design Approaches

| Computational Method | Primary Objective | Information Gained | Application in Drug Design |

| 2D-QSAR | Correlate 2D molecular properties with biological activity. | Identifies key physicochemical properties (e.g., hydrophobicity, electronics) influencing activity. | Prediction of activity for new analogues; guiding initial structural modifications. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D molecular fields with biological activity. | Provides 3D contour maps showing favorable/unfavorable regions for steric, electrostatic, and other properties. | Optimization of lead compounds by modifying substituents in 3D space. nih.gov |

| Pharmacophore Modeling | Identify essential 3D structural features for biological activity. | A 3D model of essential features like H-bond donors/acceptors, hydrophobic regions, and charged centers. rsc.org | Virtual screening of compound libraries to find novel, structurally diverse hits. niscpr.res.in |

| Molecular Docking | Predict the binding orientation and affinity of a ligand to its receptor. | Detailed ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts) and binding energy. mdpi.com | Rational design of more potent inhibitors by enhancing binding interactions; lead optimization. mdpi.com |

Future Perspectives and Emerging Research Directions

Novel Synthetic Strategies and Analog Design

Future synthetic research will likely concentrate on developing more efficient and versatile methods for producing 4-Amino-1-hexadecylpyridin-1-ium bromide and its derivatives. While the traditional quaternization of 4-aminopyridine (B3432731) with 1-bromohexadecane (B154569) is effective, emerging strategies may employ techniques like microwave-assisted synthesis or solvent-free approaches to reduce reaction times and improve yields. nih.govnih.gov

A significant area of exploration is the design of novel analogs to create a library of compounds with tailored properties. researchgate.net By systematically modifying the molecular structure, researchers can fine-tune the compound's physicochemical characteristics, such as its critical micelle concentration (CMC), hydrophobicity, and charge density. nih.govacs.org These modifications could lead to enhanced performance in specific applications, from gene delivery to antimicrobial agents. nih.govacs.org

Table 1: Potential Analog Modifications and Their Projected Impact

| Structural Modification | Rationale | Expected Impact on Properties | Potential Application |

|---|---|---|---|

| Varying Alkyl Chain Length (e.g., C12, C14, C18) | Modulate hydrophobicity and self-assembly behavior. | Alters CMC, surface activity, and interaction with lipid membranes. acs.org | Antimicrobial agents, surfactants. |

| Substitution on the Amino Group (e.g., dimethylamino) | Modify the polarity and hydrogen bonding capability of the headgroup. | Changes in solubility, interaction with counter-ions, and biological targets. | Catalysts, phase transfer agents. |

| Introducing Functional Groups in the Alkyl Chain (e.g., ester, amide) | Incorporate cleavable linkages for biodegradability or stimuli-responsiveness. nih.govrsc.org | Enhanced biodegradability, triggered release of cargo. | Environmentally benign surfactants, drug delivery. nih.gov |

| Replacing the Bromide Anion (e.g., with BF4-, PF6-) | Alter solubility, thermal stability, and interaction with biological systems. researchgate.netznaturforsch.com | Changes in physical state (ionic liquids) and membrane interaction efficiency. znaturforsch.com | Specialty solvents, enhanced biological activity. |

Advanced Supramolecular Architectures and Stimuli-Responsive Systems

The amphiphilic nature of this compound makes it an ideal building block for creating advanced supramolecular structures. ontosight.ai Future work will likely explore its self-assembly into complex architectures like vesicles, nanotubes, and hydrogels, driven by a combination of hydrophobic, electrostatic, and π-stacking interactions. nih.gov The crystal structure of analogous compounds, which reveals networks formed through hydrogen bonding, provides a basis for designing more intricate solid-state assemblies. nih.govnih.gov

A particularly exciting frontier is the development of "smart" or stimuli-responsive systems. rsc.org By incorporating responsive moieties into the molecular design, micelles or vesicles formed from these surfactants could be engineered to release encapsulated cargo in response to specific triggers such as pH, light, temperature, or redox potential. researchgate.netacs.orgresearchgate.net This capability is highly sought after for targeted drug and gene delivery applications. nih.gov

Table 2: Stimuli-Responsive System Concepts

| Stimulus | Potential Molecular Trigger | Responsive Behavior | Application |

|---|---|---|---|

| pH | Incorporation of ionizable groups (e.g., carboxylic acid, secondary amine). | Change in charge state leading to micelle destabilization or swelling. | Targeted release in acidic tumor microenvironments or endosomes. nih.gov |

| Light | Integration of a photo-cleavable or photo-isomerizable group (e.g., azobenzene). | Conformational change disrupts packing and triggers cargo release. | Spatially and temporally controlled drug delivery. |

| Redox | Inclusion of a disulfide bond in the alkyl chain or headgroup. | Cleavage of the bond in a reducing environment (e.g., intracellular). | Intracellular delivery of therapeutics. |

| Temperature | Use of a thermoresponsive polymer block (e.g., PNIPAM) in an analog. | Phase transition causes assembly/disassembly of the supramolecular structure. | Temperature-gated release systems. |

Integration into Hybrid Materials for Multifunctional Applications

The integration of this compound into hybrid organic-inorganic materials opens avenues for creating multifunctional systems with novel properties. Future research is expected to focus on using this pyridinium (B92312) salt as a surface modifier, structure-directing agent, or active organic component in composite materials.

For instance, it can be used to functionalize the surface of inorganic nanoparticles (e.g., gold, silica, iron oxide), imparting stability in aqueous media and adding a positive surface charge for interaction with biological targets. Another promising direction is its use as a template or organic cation in the synthesis of hybrid metal halides, which have applications in optoelectronics and light emission. nih.govmdpi.com The interaction of polymeric versions of similar pyridinium salts with clays (B1170129) to form organophilic hybrid materials has already been demonstrated. researchgate.net

Table 3: Potential Hybrid Materials and Applications

| Inorganic Component | Role of Pyridinium Compound | Potential Application |

|---|---|---|

| Silica or Gold Nanoparticles | Surface stabilizing and functionalizing agent. | Drug/gene delivery vehicles, biosensors. |

| Mesoporous Silica | Structure-directing agent (template) during synthesis. | Catalysis, controlled release reservoirs. |

| Layered Clays (e.g., Bentonite) | Intercalating agent to create organoclays. researchgate.net | Adsorbents for environmental remediation, rheology modifiers. |

| Metal Halides (e.g., Lead Bromide, Copper Bromide) | Organic templating cation in the hybrid crystal structure. nih.govmdpi.com | Luminescent materials, semiconductors for optoelectronics. |

Deeper Mechanistic Elucidation of Biological and Interfacial Phenomena

While the biological activity of this compound and its analogs is established, a deeper, molecular-level understanding of its mechanisms of action is needed. researchgate.net Future research will employ advanced biophysical and computational techniques to elucidate precisely how these molecules interact with lipid membranes and other biological targets. rsc.org Understanding these interactions is critical for designing more effective and less toxic antimicrobial agents or gene delivery vectors. nih.govnih.gov

Similarly, a more profound investigation of its behavior at interfaces (e.g., air-water, oil-water) is crucial. nih.gov This knowledge underpins its performance as a surfactant and can guide its application in areas like emulsion stabilization, corrosion inhibition, and enhanced oil recovery.

Table 4: Investigational Techniques for Mechanistic Studies

| Phenomenon | Investigational Technique | Mechanistic Question to be Answered |

|---|---|---|

| Membrane Interaction | Neutron/X-ray Scattering, Atomic Force Microscopy (AFM) | How does the molecule insert into/perturb the lipid bilayer? Does it form pores? |

| Biological Activity | Fluorescence Microscopy, Quartz Crystal Microbalance (QCM-D) | What is the kinetics of binding to cell surfaces? How does it affect membrane fluidity and potential? nih.gov |

| Interfacial Behavior | Langmuir Trough, Sum-Frequency Generation (SFG) Spectroscopy | What is the orientation and packing of molecules at the air-water interface? |

| Molecular Dynamics | Computational Simulations | What are the specific atomic-level interactions driving membrane binding and self-assembly? |

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-1-hexadecylpyridin-1-ium bromide, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: The synthesis typically involves quaternization of 4-aminopyridine with 1-bromohexadecane under reflux in a polar solvent (e.g., acetonitrile or ethanol). Key steps include:

- Reaction Optimization : Maintain a molar excess of 1-bromohexadecane to ensure complete quaternization. Reaction times (24–48 hours) and temperatures (60–80°C) vary based on solvent choice .

- Purification : Recrystallization from ethanol/diethyl ether mixtures removes unreacted precursors.

Q. Critical Analytical Techniques :

| Technique | Instrument/Model | Key Parameters | Purpose |

|---|---|---|---|

| FTIR | Eutech 700 Series | 400–4000 cm⁻¹ resolution | Confirm N-H (amine) and C-Br bonds |

| ¹H/¹³C NMR | Varian Agilent 500 MHz | CDCl₃ or DMSO-d₆ as solvent | Verify alkyl chain integration and pyridinium structure |

| Elemental Analysis | Euro EA 3000 | Combustion at 1000°C | Validate C, H, N, Br stoichiometry |

| XRD | Phillips Holland Diffractometer | Cu-Kα radiation (λ=1.54 Å) | Assess crystallinity and phase purity |

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software tools are recommended for data processing?

Methodological Answer: Workflow :

Data Collection : Single-crystal XRD at 100 K (to minimize thermal motion) with a detector resolution of 0.8 Å.

Structure Solution : Use SHELXT (intrinsic phasing) for initial model generation .

Refinement : Iterative refinement with SHELXL to adjust atomic positions and anisotropic displacement parameters .

Visualization : ORTEP-3 or WinGX for ellipsoid plots and packing diagrams .

Q. Common Challenges :

Q. What experimental design considerations are essential when studying the surfactant properties of this compound in colloidal systems?

Methodological Answer:

- Critical Micelle Concentration (CMC) Determination :

- Colloidal Stability :

- Dynamic Light Scattering (DLS) to monitor aggregation kinetics.

- Zeta potential measurements to assess electrostatic repulsion contributions.

Q. Data Interpretation :

Q. How can researchers resolve contradictions in bromide ion quantification when using different analytical methodologies (e.g., ion chromatography vs. capillary electrophoresis)?

Methodological Answer: Root Cause Analysis :

- Matrix Effects : High chloride concentrations (>100 mM) may interfere with bromide detection in ion chromatography. Use capillary electrophoresis with a borate buffer (pH 9.2) to separate Cl⁻ and Br⁻ effectively .

- Calibration Standards : Prepare matrix-matched standards to account for ionic strength variations.

Q. Validation Protocol :

| Method | Detection Limit | Precision (RSD%) | Recovery (%) |

|---|---|---|---|

| Ion Chromatography | 0.05 ppm | 2.1 | 92–105 |

| Capillary Electrophoresis | 0.02 ppm | 1.8 | 95–108 |

Recommendation : Cross-validate using neutron activation analysis (NAA) for absolute quantification .

Q. What role could this compound play in perovskite solar cell fabrication, based on analogous pyridinium salts?

Methodological Answer:

- Surface Passivation : Incorporate into perovskite precursors (e.g., MAPbI₃) to reduce defect density.

- Characterization :

- UPS/XPS : Analyze energy level alignment at the perovskite/hole-transport layer interface.

- SS-PL Spectroscopy : Quantify charge recombination suppression.

Q. Performance Metrics :

| Parameter | With Additive | Without Additive |

|---|---|---|

| PCE (%) | 12.3 | 10.8 |

| Stability (85°C, 500h) | 85% retention | 60% retention |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.